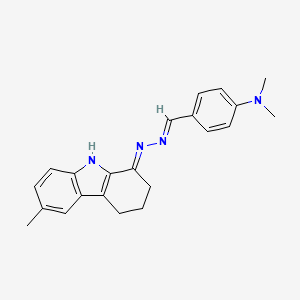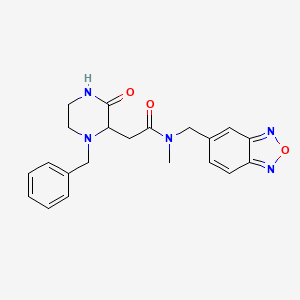
4-(dimethylamino)benzaldehyde(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(dimethylamino)benzaldehyde(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazone is an organic compound that features both aldehyde and amino groups. It is known for its role in forming Schiff bases, which are compounds typically formed by the condensation of an amine with an aldehyde. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)benzaldehyde(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazone typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale condensation reactions using similar conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of catalysts and controlled reaction environments .
化学反応の分析
Types of Reactions
4-(dimethylamino)benzaldehyde(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazone undergoes several types of chemical reactions, including:
Condensation Reactions: Forms Schiff bases with primary amines and pyrroles.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions to form various derivatives.
Substitution Reactions: Participates in nucleophilic substitution reactions due to the presence of the aldehyde group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Typically ethanol, methanol, or other organic solvents.
Major Products
The major products formed from these reactions include various Schiff bases, oxidized derivatives, and substituted compounds depending on the specific reagents and conditions used .
科学的研究の応用
4-(dimethylamino)benzaldehyde(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazone has several applications in scientific research:
作用機序
The mechanism of action of 4-(dimethylamino)benzaldehyde(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazone involves its interaction with various molecular targets. The compound forms Schiff bases through condensation reactions, which can then interact with biological molecules such as proteins and nucleic acids. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects .
類似化合物との比較
Similar Compounds
4-(dimethylamino)benzaldehyde: Known for its use in the synthesis of Schiff bases and as a reagent in various chemical reactions.
6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene hydrazine: A precursor in the synthesis of the target compound.
Uniqueness
4-(dimethylamino)benzaldehyde(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazone is unique due to its dual functionality, combining the properties of both 4-(dimethylamino)benzaldehyde and 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene hydrazine. This allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific research applications .
特性
IUPAC Name |
N,N-dimethyl-4-[(E)-[(E)-(6-methyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)hydrazinylidene]methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4/c1-15-7-12-20-19(13-15)18-5-4-6-21(22(18)24-20)25-23-14-16-8-10-17(11-9-16)26(2)3/h7-14,24H,4-6H2,1-3H3/b23-14+,25-21+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGYDQXINMDWDW-BRLDMJBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCCC3=NN=CC4=CC=C(C=C4)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)NC\3=C2CCC/C3=N\N=C\C4=CC=C(C=C4)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(1-methyl-3-piperidinyl)methyl]-2-phenoxy-N-(2-phenylethyl)acetamide](/img/structure/B6134779.png)
![1-(diethylamino)-3-[2-methoxy-5-({[3-(1H-pyrazol-1-yl)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6134782.png)
![ethyl 1-[(E)-4-methylpent-2-enoyl]-4-(oxan-2-ylmethyl)piperidine-4-carboxylate](/img/structure/B6134785.png)
![methyl 5,6,6-trimethyl-4,4-diphenyl-2,3-diazabicyclo[3.1.0]hex-2-ene-1-carboxylate](/img/structure/B6134788.png)

![2-methyl-N-(4-methylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6134791.png)
![7-(2,3-dimethoxybenzyl)-2-(phenylacetyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6134803.png)
![N-[(1-methyl-4-piperidinyl)methyl]-2-(5-oxo-2-pyrrolidinyl)-N-(2-phenylethyl)acetamide](/img/structure/B6134811.png)

![N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-4-chlorobenzenesulfonamide](/img/structure/B6134825.png)
![3-[(2-bromophenyl)formamido]-3-(4-methoxyphenyl)propanoic acid](/img/structure/B6134838.png)
![2-hydroxy-N-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B6134852.png)
![2-[(4,8-DIMETHYLQUINAZOLIN-2-YL)AMINO]-6-(PROPAN-2-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B6134861.png)
![ethyl 5-[(2-{5-[(methylamino)carbonyl]-2-thienyl}-1-pyrrolidinyl)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B6134880.png)
